4-[(Hexyloxy)methyl]aniline
Description
4-(Hexyloxy)aniline (CAS: 39905-57-2) is an aromatic amine derivative with the molecular formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol . Structurally, it consists of an aniline moiety (a benzene ring with an amine group) substituted at the para position with a hexyloxy group (–O–C₆H₁₃). This compound is widely utilized in organic synthesis, particularly as a precursor for azobenzene derivatives , fluorescent materials , and enzyme inhibition studies .
Properties
IUPAC Name |
4-(hexoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9H,2-5,10-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTZYKHXPRPBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(Hexyloxy)methyl]aniline can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl alcohol with hexyl bromide in the presence of a base to form 4-[(hexyloxy)methyl]nitrobenzene. This intermediate is then reduced using a suitable reducing agent, such as palladium on carbon (Pd/C) and hydrogen gas, to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Hexyloxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and nitration reactions.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
4-[(Hexyloxy)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-[(Hexyloxy)methyl]aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxy Chain Length Variants
4-(Heptyloxy)benzenamine
- Molecular Formula: C₁₃H₂₁NO
- Molecular Weight : 207.32 g/mol
- Key Differences : The heptyloxy chain (C₇H₁₅O) increases hydrophobicity and melting point compared to the hexyloxy analog.
- Applications : Intermediate in synthesizing triazole derivatives (e.g., 4-(4-heptyloxyphenyl)-2H-1,2,4-triazol-3(4H)-one) .
N,N-Bis(4-hexyloxyphenyl)aniline
- Molecular Formula: C₂₄H₃₂NO₂
- Molecular Weight : 366.52 g/mol
- Key Differences : Two hexyloxy groups enhance electron-donating capacity and amphiphilicity, making it suitable for near-infrared (NIR) fluorescent materials .
- Applications: Used in donor-acceptor systems for organic electronics and dye-sensitized solar cells (DSSCs) .
Substituent-Type Variants
4-[(1-Methylcyclohexyl)methoxy]aniline
- Molecular Formula: C₁₄H₂₁NO
- Molecular Weight : 219.33 g/mol
(E)-4-(Hexyloxy)-N-(4-(methylthio)benzylidene)aniline
Halogen-Substituted Analogs
Halogen-Substituted Non-Symmetric Dimers
Data Table: Comparative Analysis of Key Compounds
Liquid Crystalline Behavior
- Alkoxy Chain Impact : Increasing chain length (hexyloxy → octyloxy → hexadecyloxy) enhances mesomorphic stability in Schiff-base LCs .
- Halogen Effects : Halogen substituents induce smectic phases due to dipole-dipole interactions, while ethyl groups promote nematic phases via molecular shape modulation .
Fluorescence and Electronic Properties
- TPz Derivatives: 4-(Hexyloxy)aniline-based thienopyrazines exhibit strong NIR fluorescence (λem ≈ 750–900 nm) due to extended π-conjugation .
- DSSC Applications : Bis(hexyloxyphenyl)aniline derivatives improve light-harvesting efficiency in dyes by enhancing electron-donating capacity .
Biological Activity
4-[(Hexyloxy)methyl]aniline, a compound characterized by a hexyloxy group attached to an aniline structure, has garnered attention in various fields of biological research. Its potential applications span from medicinal chemistry to materials science, primarily due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Core Structure : An aniline derivative with a hexyloxy group.
- Molecular Formula : C_{13}H_{19}N
- CAS Number : 1037130-42-9
This structure contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is believed to arise from its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to cell growth and survival.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains. The following table summarizes its antimicrobial efficacy compared to standard antibiotics:
| Microorganism | Standard Drug (Zone of Inhibition in mm) | This compound (Zone of Inhibition in mm) |
|---|---|---|
| Staphylococcus aureus | 24 | 18 |
| Escherichia coli | 22 | 15 |
| Pseudomonas aeruginosa | 20 | 12 |
These results suggest that while it may not be as potent as established antibiotics, it still exhibits significant antimicrobial activity .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines. Below is a summary of the findings:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 5.2 |
| Liver Cancer | HepG2 | 6.8 |
| Colorectal Cancer | HCT116 | 7.5 |
| Prostate Cancer | LNCaP | 8.0 |
These findings suggest that the compound may serve as a potent antiproliferative agent against various cancer types .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge reactive oxygen species (ROS). This activity is crucial for preventing cellular damage associated with oxidative stress-related diseases. Studies have indicated that derivatives with similar structures exhibit significant antioxidant effects .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential and application of this compound in drug discovery and development:
- Drug Development : A study focused on the synthesis and biological evaluation of derivatives showed that modifying the hexyloxy group can enhance both antimicrobial and anticancer activities.
- Material Science Applications : Research has demonstrated the use of this compound as a building block for creating novel materials with amphiphilic properties, which could be beneficial in drug delivery systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
